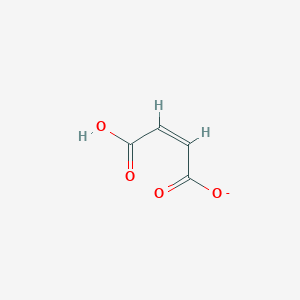
Hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleate(1-) is a hydrogen butenedioate that is the conjugate base of maleic acid. It is a hydrogen butenedioate and a maleate. It is a conjugate base of a maleic acid. It is a conjugate acid of a maleate(2-).
Applications De Recherche Scientifique
Chemical and Crystallographic Studies
Hydrogen maleate compounds have been extensively studied for their crystallographic properties. A notable example is L-Leucinium this compound, which exhibits significant plasticity at cryogenic temperatures. Research indicates that this compound retains its mechanical properties even under extreme conditions, making it a subject of interest for materials science applications .
Table 1: Properties of L-Leucinium this compound
| Property | Value |
|---|---|
| Plasticity | Retained at cryogenic temperatures |
| Phase transition behavior | No significant changes observed below 77 K |
| High-pressure behavior | Changes in vibrational modes at high pressures |
Pharmacological Applications
This compound derivatives are also important in pharmacology. For instance, pheniramine this compound is a histamine antagonist used in treating allergic disorders. Studies have shown that while effective for allergy relief, it has the potential for abuse due to its sedative effects .
Case Study: Pheniramine this compound Dependence
- Patient Profile : A 30-year-old male with a history of high-dose intravenous use.
- Findings : The patient experienced withdrawal symptoms and increased tolerance, highlighting the need for careful monitoring in clinical settings.
Neutron Diffraction Studies
Neutron diffraction studies have provided insights into the structural properties of potassium this compound. These studies confirm the presence of strong hydrogen bonds within the crystal structure, which are crucial for understanding its stability and interactions with other compounds .
Table 2: Structural Insights from Neutron Diffraction
| Parameter | Observation |
|---|---|
| Hydrogen bond strength | Strong and short |
| Ion symmetry | Statistically symmetrical |
| Motion characteristics | Correlated motion of oxygen atoms |
Drug Metabolism and Analysis
This compound also plays a role in drug metabolism studies. It has been utilized in the identification and quantification of drug metabolites using advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry. This application is vital for understanding how drugs are processed in biological systems .
Nonlinear Optical Materials
Research has indicated that certain this compound compounds exhibit nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The unique structural characteristics of these compounds can lead to enhanced performance in devices such as lasers and sensors .
Propriétés
Formule moléculaire |
C4H3O4- |
|---|---|
Poids moléculaire |
115.06 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1- |
Clé InChI |
VZCYOOQTPOCHFL-UPHRSURJSA-M |
SMILES |
C(=CC(=O)[O-])C(=O)O |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C(=CC(=O)[O-])C(=O)O |
Synonymes |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















